![molecular formula C17H16N2O6S B6412871 5-Nitro-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% CAS No. 1261996-89-7](/img/structure/B6412871.png)
5-Nitro-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%
Overview
Description
5-Nitro-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, also known as NSFBA, is an organic compound with a molecular formula of C14H13NO5S. It is an important intermediate in the synthesis of various pharmaceuticals and has been used in a variety of research applications. NSFBA is a yellow crystalline solid with a melting point of 121-122°C and a boiling point of 395-396°C. It is soluble in common organic solvents such as methanol, ethanol, and acetone.
Scientific Research Applications
5-Nitro-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% has been used in a variety of scientific research applications. It can be used as a substrate for the enzyme chymotrypsin, which catalyzes the hydrolysis of proteins into smaller peptides. It has also been used in the synthesis of phosphoramidites, which are important intermediates in the synthesis of peptide and oligonucleotide compounds. Additionally, 5-Nitro-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% has been used in the synthesis of various pharmaceuticals, such as antibiotics and antifungal agents.
Mechanism of Action
5-Nitro-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% is a substrate for the enzyme chymotrypsin, which catalyzes the hydrolysis of proteins into smaller peptides. This reaction occurs through a mechanism known as the "S-N2" mechanism, which involves the nucleophilic attack of a sulfonyl group on a nitrogen atom of the substrate. The sulfonyl group is then displaced by a water molecule, resulting in the cleavage of the bond between the nitrogen atom and the substrate.
Biochemical and Physiological Effects
5-Nitro-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% has been used in a variety of biochemical and physiological studies. It has been used to study the effects of different compounds on enzyme activity, as well as to study the effects of different compounds on the activity of other proteins. Additionally, it has been used to study the effects of different compounds on cell growth and differentiation.
Advantages and Limitations for Lab Experiments
5-Nitro-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% has several advantages and limitations when used in laboratory experiments. One advantage is that it is readily available and can be synthesized in high yields with good purity. Additionally, it is relatively stable and can be stored for extended periods of time. However, 5-Nitro-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% is also sensitive to light and air, so it should be stored in a dark, airtight container.
Future Directions
5-Nitro-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% has a variety of potential applications in the fields of pharmaceuticals, biochemistry, and physiology. In the future, it could be used to study the effects of different compounds on enzyme activity, as well as to study the effects of different compounds on cell growth and differentiation. Additionally, it could be used in the synthesis of peptide and oligonucleotide compounds, as well as in the synthesis of various pharmaceuticals. Finally, 5-Nitro-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% could be used to study the effects of different compounds on the activity of other proteins, such as those involved in signal transduction pathways.
Synthesis Methods
5-Nitro-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% can be synthesized in two steps. The first step involves the reaction of 5-nitro-2-hydroxybenzoic acid with 3-(pyrrolidinylsulfonyl)phenyl isothiocyanate in the presence of a base such as sodium hydroxide or potassium carbonate. The second step involves the removal of the isothiocyanate group by hydrolysis with an acid such as hydrochloric acid. This method yields 5-Nitro-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% in high yields with good purity.
properties
IUPAC Name |
3-nitro-5-(3-pyrrolidin-1-ylsulfonylphenyl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6S/c20-17(21)14-8-13(9-15(10-14)19(22)23)12-4-3-5-16(11-12)26(24,25)18-6-1-2-7-18/h3-5,8-11H,1-2,6-7H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGURELVNSCCMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC(=CC(=C3)[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692335 | |
Record name | 5-Nitro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70692335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid | |
CAS RN |
1261996-89-7 | |
Record name | [1,1′-Biphenyl]-3-carboxylic acid, 5-nitro-3′-(1-pyrrolidinylsulfonyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261996-89-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Nitro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70692335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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